molecular formula C13H20NO3+ B11579026 1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium

1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium

Cat. No.: B11579026
M. Wt: 238.30 g/mol
InChI Key: BLPUDFIKQNFNEI-UHFFFAOYSA-N
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Description

1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium is a complex organic compound that features a furan ring substituted with a methoxycarbonyl group and a piperidinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium typically involves the reaction of 5-(methoxycarbonyl)furan-2-carboxylic acid with a suitable piperidine derivative under controlled conditions. The reaction may proceed through esterification followed by nucleophilic substitution to introduce the piperidinium group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, hydroxymethyl compounds, and modified piperidinium salts .

Scientific Research Applications

1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium is unique due to its combination of a furan ring, methoxycarbonyl group, and piperidinium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H20NO3+

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 5-[(1-methylpiperidin-1-ium-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H20NO3/c1-14(8-4-3-5-9-14)10-11-6-7-12(17-11)13(15)16-2/h6-7H,3-5,8-10H2,1-2H3/q+1

InChI Key

BLPUDFIKQNFNEI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC2=CC=C(O2)C(=O)OC

Origin of Product

United States

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